1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride
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Overview
Description
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 2171803-16-8 . It has a molecular weight of 190.72 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride . The InChI code is 1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 190.72 .Scientific Research Applications
Synthesis of N-Substituted Derivatives
The development of methods for synthesizing N-substituted derivatives is crucial in medicinal chemistry for creating novel compounds with potential therapeutic applications. For instance, Han et al. (2010) developed a microwave-assisted synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives using a one-pot reaction that offers operational simplicity and increased safety (Han et al., 2010). This methodology could potentially be adapted for synthesizing derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride.
Intramolecular Reactions
Intramolecular reactions utilizing cyclopropyl groups have been explored for the synthesis of complex molecules. Brosius et al. (1999) reported the use of a nitrogen-bound silicon tether in an intramolecular Diels−Alder reaction, showcasing a strategy for constructing cyclic compounds (Brosius et al., 1999). Techniques like these could be of interest for modifying or synthesizing analogs of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride for research purposes.
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed reactions are a fundamental part of organic synthesis, including the synthesis of pharmaceuticals. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a method that could potentially be applicable to the synthesis or modification of compounds like 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (Lifchits & Charette, 2008).
Copper-promoted N-cyclopropylation
Copper-promoted N-cyclopropylation reactions offer a pathway to introduce cyclopropyl groups into aromatic and aliphatic amines, potentially allowing for the synthesis of analogs or derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride with varied biological activities. Bénard et al. (2010) demonstrated this method, highlighting its applicability in the synthesis of N-cyclopropyl derivatives with good to excellent yields (Bénard et al., 2010).
Protecting Groups for Amines
The development and application of protecting groups for amines are essential in multi-step organic syntheses, especially for pharmaceuticals. Snider and Wright (2011) introduced the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines, offering a strategy that could be relevant for the synthesis or modification of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (Snider & Wright, 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOOMZGVHTJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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